molecular formula C14H32ClN B158132 Tetradecylamine hydrochloride CAS No. 1838-04-6

Tetradecylamine hydrochloride

Cat. No.: B158132
CAS No.: 1838-04-6
M. Wt: 249.86 g/mol
InChI Key: KKWUACQXLWHLCX-UHFFFAOYSA-N
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Description

Tetradecylamine hydrochloride is a chemical compound with the molecular formula C₁₄H₃₁N·HCl. It is a derivative of tetradecylamine, which is a long-chain alkylamine. This compound is typically found as a white crystalline solid and is known for its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylamine hydrochloride can be synthesized through the reaction of tetradecylamine with hydrochloric acid. The process involves dissolving tetradecylamine in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of hydrochloric acid to a solution of tetradecylamine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and drying to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tetradecylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Tetradecylamine oxide.

    Reduction: Tetradecylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Tetradecylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: It is employed in the study of cell membranes and as a reagent in biochemical assays.

    Industry: It is used in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of tetradecylamine hydrochloride involves its interaction with cell membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, this compound can inhibit certain enzymes by interacting with their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

    Dodecylamine hydrochloride: Similar structure but with a shorter alkyl chain.

    Hexadecylamine hydrochloride: Similar structure but with a longer alkyl chain.

    Octadecylamine hydrochloride: Similar structure but with an even longer alkyl chain.

Uniqueness: Tetradecylamine hydrochloride is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to shorter or longer chain analogs.

Properties

CAS No.

1838-04-6

Molecular Formula

C14H32ClN

Molecular Weight

249.86 g/mol

IUPAC Name

tetradecylazanium;chloride

InChI

InChI=1S/C14H31N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h2-15H2,1H3;1H

InChI Key

KKWUACQXLWHLCX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCN.Cl

Canonical SMILES

CCCCCCCCCCCCCC[NH3+].[Cl-]

1838-04-6

Related CAS

2016-42-4 (Parent)

Synonyms

myristylamine
N-tetradecylamine
N-tetradecylamine acetate
N-tetradecylamine citrate
N-tetradecylamine hydrobromide
N-tetradecylamine hydrochloride
N-tetradecylamine hydrofluoride
tetradecylamine acetate
tetradecylammonium chloride

Origin of Product

United States

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